molecular formula C20H21N5O3 B11005874 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B11005874
M. Wt: 379.4 g/mol
InChI Key: LQVXDEQAMDINSI-UHFFFAOYSA-N
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Description

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound that belongs to the class of benzotriazine derivatives

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H21N5O3/c1-13(2)14-7-9-15(10-8-14)22-18(26)11-21-19(27)12-25-20(28)16-5-3-4-6-17(16)23-24-25/h3-10,13H,11-12H2,1-2H3,(H,21,27)(H,22,26)

InChI Key

LQVXDEQAMDINSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with acetic anhydride to form an intermediate, which is then reacted with N-[4-(propan-2-yl)phenyl]glycinamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzotriazine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide is unique due to its specific functional groups and the combination of benzotriazine and glycinamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide is a synthetic compound that incorporates a benzotriazine moiety with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a benzotriazine core, which is known for its diverse biological activities. Its molecular formula is C18H22N4O3C_{18}H_{22}N_4O_3, and it exhibits a molecular weight of approximately 342.39 g/mol.

1. Antitumor Activity

Research indicates that derivatives of benzotriazines, including the target compound, exhibit significant antitumor properties. A study highlighted that certain analogues of benzotriazine demonstrated cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the benzotriazine moiety enhances the compound's ability to inhibit tumor growth .

2. Antioxidant Properties

The antioxidant capacity of this compound was evaluated through in vitro assays measuring lipid peroxidation inhibition. The compound showed promising results with an average inhibition rate of 86.5%, indicating its potential as a radical scavenger .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. Notably, it demonstrated inhibitory activity against lipoxygenase (LOX), which is involved in inflammatory processes. The most potent derivatives exhibited IC₅₀ values significantly lower than standard inhibitors, indicating strong anti-inflammatory potential .

Case Studies and Research Findings

StudyFindings
Antitumor Activity Several derivatives showed IC₅₀ values in the low micromolar range against various cancer cell lines .
Antioxidant Activity Inhibition of lipid peroxidation averaged at 86.5% across tested compounds .
Enzyme Inhibition Effective LOX inhibitors with IC₅₀ values ranging from 28–42 μM were identified .

The biological activity of this compound can be attributed to its structural features:

  • Benzotriazine Core : This moiety is linked to various pharmacological activities including cytotoxicity and enzyme inhibition.
  • Amide Bond : The stability provided by the amide linkage enhances the compound's reactivity and biological interactions.

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